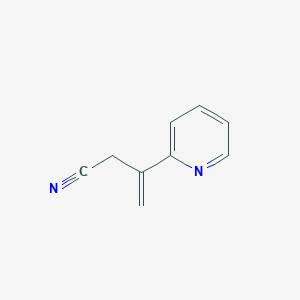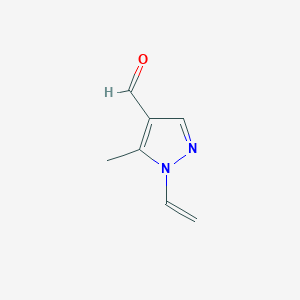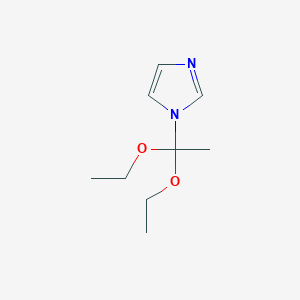
Pirotiodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirotiodecane is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. It is a member of the family of polycyclic aromatic hydrocarbons and is a colorless, crystalline solid. Pirotiodecane has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further research.
Mecanismo De Acción
The mechanism of action of pirotiodecane is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including the aryl hydrocarbon receptor and the estrogen receptor. It has also been found to affect various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
Pirotiodecane has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been studied for its potential as a therapeutic agent for various inflammatory diseases. It has also been found to have anti-cancer properties and has been studied for its potential as a cancer treatment. Additionally, pirotiodecane has been found to affect various physiological processes, including metabolism and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pirotiodecane for lab experiments is its relatively easy synthesis. It is also a relatively stable compound, making it easier to handle in lab experiments. However, one of the limitations of pirotiodecane is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on pirotiodecane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is its potential as a pollutant and its impact on the environment. Additionally, further research is needed to fully understand the mechanism of action of pirotiodecane and its effects on various physiological processes.
Métodos De Síntesis
Pirotiodecane can be synthesized through a variety of methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The Friedel-Crafts reaction involves the reaction of an arene with an acyl halide or alkyl halide to form a substituted arene. Both of these methods have been used successfully to synthesize pirotiodecane.
Aplicaciones Científicas De Investigación
Pirotiodecane has been studied extensively for its potential applications in various fields, including materials science, environmental science, and biomedical research. In materials science, pirotiodecane has been used as a precursor for the synthesis of various polymers and other materials. In environmental science, pirotiodecane has been studied for its potential as a pollutant and its impact on the environment. In biomedical research, pirotiodecane has been studied for its potential as a therapeutic agent and its effects on various physiological processes.
Propiedades
Número CAS |
113855-10-0 |
|---|---|
Nombre del producto |
Pirotiodecane |
Fórmula molecular |
C16H31NOS |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
1-(2-decylsulfanylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |
Clave InChI |
VDPRSOCKHVPZRS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCSCCN1CCCC1=O |
SMILES canónico |
CCCCCCCCCCSCCN1CCCC1=O |
Otros números CAS |
113855-10-0 |
Sinónimos |
1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



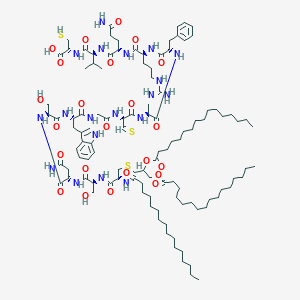
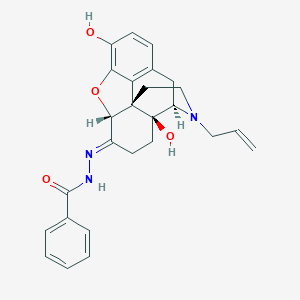
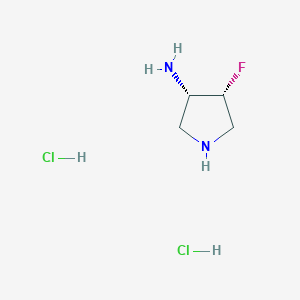
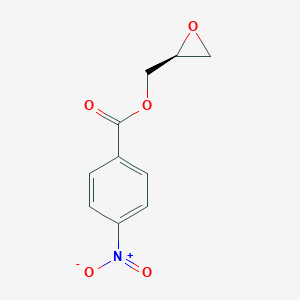
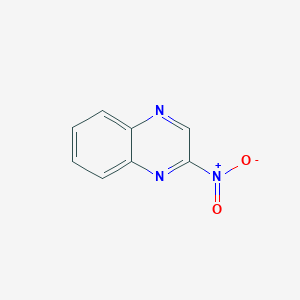
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
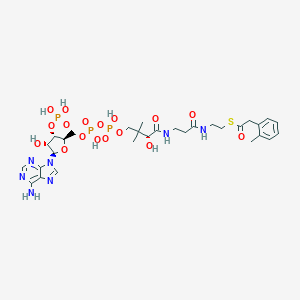
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)


